molecular formula C12H15F2NO B2933535 N-[[3-(2,2-difluoroethoxy)phenyl]methyl]cyclopropanamine CAS No. 1179136-66-3

N-[[3-(2,2-difluoroethoxy)phenyl]methyl]cyclopropanamine

Cat. No. B2933535
CAS RN: 1179136-66-3
M. Wt: 227.255
InChI Key: QDKILPPMQACFJG-UHFFFAOYSA-N
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Description

N-[[3-(2,2-difluoroethoxy)phenyl]methyl]cyclopropanamine, also known as DFECPA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. It is a cyclopropane derivative that has been synthesized through a variety of methods, and has been studied for its mechanism of action and biochemical and physiological effects. In

Scientific Research Applications

N-[[3-(2,2-difluoroethoxy)phenyl]methyl]cyclopropanamine has been studied for its potential therapeutic applications in a variety of areas, including depression, anxiety, and pain management. It has been shown to have antidepressant and anxiolytic effects in animal models, as well as analgesic effects in both acute and chronic pain models. Additionally, this compound has been studied for its potential use in treating substance use disorders, as it has been shown to reduce drug-seeking behavior in animal models of addiction.

Mechanism of Action

The exact mechanism of action of N-[[3-(2,2-difluoroethoxy)phenyl]methyl]cyclopropanamine is not fully understood, but it is thought to act as a modulator of the brain's reward system. It has been shown to increase levels of dopamine and serotonin in the brain, which are neurotransmitters involved in regulating mood and behavior. Additionally, this compound has been shown to modulate the activity of the mu-opioid receptor, which is involved in the regulation of pain perception and drug reward.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including increasing levels of dopamine and serotonin in the brain, modulating the activity of the mu-opioid receptor, and reducing inflammation in the brain. Additionally, this compound has been shown to have analgesic effects in both acute and chronic pain models, as well as antidepressant and anxiolytic effects in animal models.

Advantages and Limitations for Lab Experiments

N-[[3-(2,2-difluoroethoxy)phenyl]methyl]cyclopropanamine has several advantages for use in lab experiments, including its high potency and selectivity for the mu-opioid receptor, as well as its ability to modulate the brain's reward system. However, there are also limitations to its use, including its potential for abuse and addiction, as well as its potential for side effects such as sedation and respiratory depression.

Future Directions

There are several potential future directions for research on N-[[3-(2,2-difluoroethoxy)phenyl]methyl]cyclopropanamine, including further exploration of its mechanism of action, development of more selective and potent analogs, and investigation of its potential therapeutic applications in a variety of areas, including depression, anxiety, and pain management. Additionally, there is potential for this compound to be used in combination with other drugs to enhance its therapeutic effects and reduce its potential for side effects. Overall, further research on this compound has the potential to lead to the development of new and effective treatments for a variety of disorders.

Synthesis Methods

N-[[3-(2,2-difluoroethoxy)phenyl]methyl]cyclopropanamine has been synthesized through a variety of methods, including the reaction of 3-(2,2-difluoroethoxy)benzaldehyde with cyclopropanamine in the presence of a base, and the reaction of 3-(2,2-difluoroethoxy)benzylamine with cyclopropanecarboxylic acid in the presence of a coupling reagent. These methods have been optimized to produce high yields of this compound with minimal impurities.

properties

IUPAC Name

N-[[3-(2,2-difluoroethoxy)phenyl]methyl]cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2NO/c13-12(14)8-16-11-3-1-2-9(6-11)7-15-10-4-5-10/h1-3,6,10,12,15H,4-5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDKILPPMQACFJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CC(=CC=C2)OCC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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